

Application of 2-Bromo-4-methylaniline in Agrochemical Synthesis: A Detailed Overview

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Compound of Interest

Compound Name: 2-Bromo-4-methylaniline

Cat. No.: B145976

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Introduction

2-Bromo-4-methylaniline is a pivotal intermediate in the synthesis of a range of organic molecules, finding significant application in the agrochemical industry.^{[1][2]} Its unique structure, featuring a bromine atom and an amino group on a toluene backbone, allows for versatile chemical modifications, making it a valuable building block for complex active ingredients.^[3] This document provides a detailed account of the application of **2-Bromo-4-methylaniline** in the synthesis of prominent agrochemicals, complete with experimental protocols, quantitative data on product efficacy, and visual representations of the synthetic pathways.

Key Agrochemicals Derived from 2-Bromo-4-methylaniline

2-Bromo-4-methylaniline is a crucial precursor for the synthesis of the anthranilamide class of insecticides, most notably chlorantraniliprole and cyantraniliprole. These insecticides are renowned for their high efficacy against a broad spectrum of chewing pests, low toxicity to non-target organisms, and novel mode of action targeting insect ryanodine receptors.^{[4][5]}

The general synthetic strategy involves the preparation of a substituted anthranilamide intermediate, which is then coupled with a pyrazolecarboxylic acid derivative to yield the final active ingredient. **2-Bromo-4-methylaniline** serves as a starting material for the synthesis of the key anthranilamide intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.

Synthetic Pathways and Experimental Protocols

The synthesis of chlorantraniliprole and cyantraniliprole from **2-Bromo-4-methylaniline** involves a multi-step process. The initial steps focus on the transformation of **2-Bromo-4-methylaniline** into the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. This intermediate is then coupled with a specific pyrazole derivative.

I. Synthesis of the Key Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide

While various routes exist for the synthesis of this intermediate, a plausible pathway starting from **2-Bromo-4-methylaniline** is outlined below. This pathway is based on established organic chemistry principles and reactions mentioned in the literature.[3]

Step 1: Chlorination of **2-Bromo-4-methylaniline**

This step introduces a chlorine atom at the 5-position of the aniline ring.

- Reaction: **2-Bromo-4-methylaniline** is reacted with a chlorinating agent such as sulfonyl chloride (SO_2Cl_2) in an inert solvent.
- Protocol:
 - Dissolve **2-Bromo-4-methylaniline** in a suitable solvent like dichloromethane or acetic acid.
 - Cool the solution in an ice bath.
 - Slowly add sulfonyl chloride dropwise while maintaining the low temperature.
 - Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
 - Work up the reaction mixture by washing with a basic solution (e.g., sodium bicarbonate) and then with water.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, 2-bromo-5-chloro-4-methylaniline.

- Purify the product by recrystallization or column chromatography.

Step 2: Formylation and Amidation

This two-step sequence converts the aniline to the final N,3-dimethylbenzamide.

- Reaction: The 2-bromo-5-chloro-4-methylaniline is first formylated and then reacted with methylamine.
- Protocol:
 - The 2-bromo-5-chloro-4-methylaniline is reacted with a formylating agent.
 - The resulting intermediate is then subjected to amidation with methylamine to yield 2-bromo-5-chloro-N,3-dimethylbenzamide.

Step 3: Debromination and Amination

The final step to obtain the key intermediate.

- Reaction: The bromine atom is replaced with an amino group.
- Protocol:
 - The 2-bromo-5-chloro-N,3-dimethylbenzamide is subjected to a reaction that replaces the bromine with an amino group. This can be achieved through various methods, including palladium-catalyzed amination.

Alternative Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

An improved one-pot synthesis starting from 2-amino-3-methylbenzoic acid has been reported, which involves cyclization, methylamination, and chlorination, with a total yield of ≥82%.

II. Synthesis of Chlorantraniliprole

The final step in the synthesis of chlorantraniliprole is the amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[\[6\]](#)

Experimental Protocol:

- In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent such as acetonitrile.[1]
- Add a base, for example, 3-methylpyridine, to the mixture.[1]
- Cool the reaction mixture to approximately -5°C.[1]
- Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5 to 0°C.[1]
- Stir the mixture at this temperature for about 15 minutes after the addition is complete.[1]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
- Upon completion, perform a standard aqueous work-up.[1]
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.[1]
- Concentrate the organic layer under reduced pressure to obtain the crude product.[1]
- Purify the crude chlorantraniliprole by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[1]

III. Synthesis of Cyantraniliprole

The synthesis of cyantraniliprole follows a similar pathway, involving the coupling of 2-amino-5-cyano-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The key difference lies in the anthranilamide intermediate, which has a cyano group instead of a chloro group at the 5-position.

Quantitative Data on Insecticidal Activity

The resulting agrochemicals, chlorantraniliprole and cyantraniliprole, exhibit potent insecticidal activity against a wide range of pests.

Table 1: Insecticidal Activity of Chlorantraniliprole

Pest Species	Bioassay Method	Parameter	Value	Reference
<i>Loxostege sticticalis</i> (3rd instar larvae)	Insect-dip	LC ₅₀ (72 h)	0.08183 µg L ⁻¹	[7]
<i>Plutella xylostella</i> (larvae)	Leaf-dip	LC ₅₀ (48 h)	0.23 mg L ⁻¹	[7]
<i>Agrotis ipsilon</i> (adults)	-	LC ₅₀	0.21 mg L ⁻¹	[7]
<i>Agrotis segetum</i> (adults)	-	LC ₅₀	0.51 mg L ⁻¹	[7]
<i>Sitophilus zeamais</i> (adults)	Contact	LC ₅₀	0.0103 mg a.i./cm ²	[8]
<i>Sitophilus oryzae</i> (adults)	Contact	LC ₅₀	0.0236 mg a.i./cm ²	[8]

Table 2: Insecticidal Activity of Cyantraniliprole

Pest Species	Bioassay Method	Parameter	Value	Reference
Myzus persicae	Systemic	LC ₅₀	0.148 mg L ⁻¹	[9]
Brevicoryne brassicae	Systemic	LC ₅₀	0.004 mg L ⁻¹	[9]
Trialeurodes vaporariorum	Systemic	LC ₅₀	0.268 mg L ⁻¹	[9]
Spodoptera littoralis (2nd instar larvae)	-	LC ₅₀	8.17 mg/L	[10]
Agrotis ipsilon (2nd instar larvae)	-	LC ₅₀	0.33 mg/L	[10]
German Cockroach	Direct Spray (0.01-0.1%)	Mortality	>97.5%	[11]
House Cricket	Residual Spray (0.05-0.1%)	Mortality (72 h)	96.5-100%	[11]
House Fly	Direct Spray (0.01%)	Mortality (1 h)	>90%	[11]

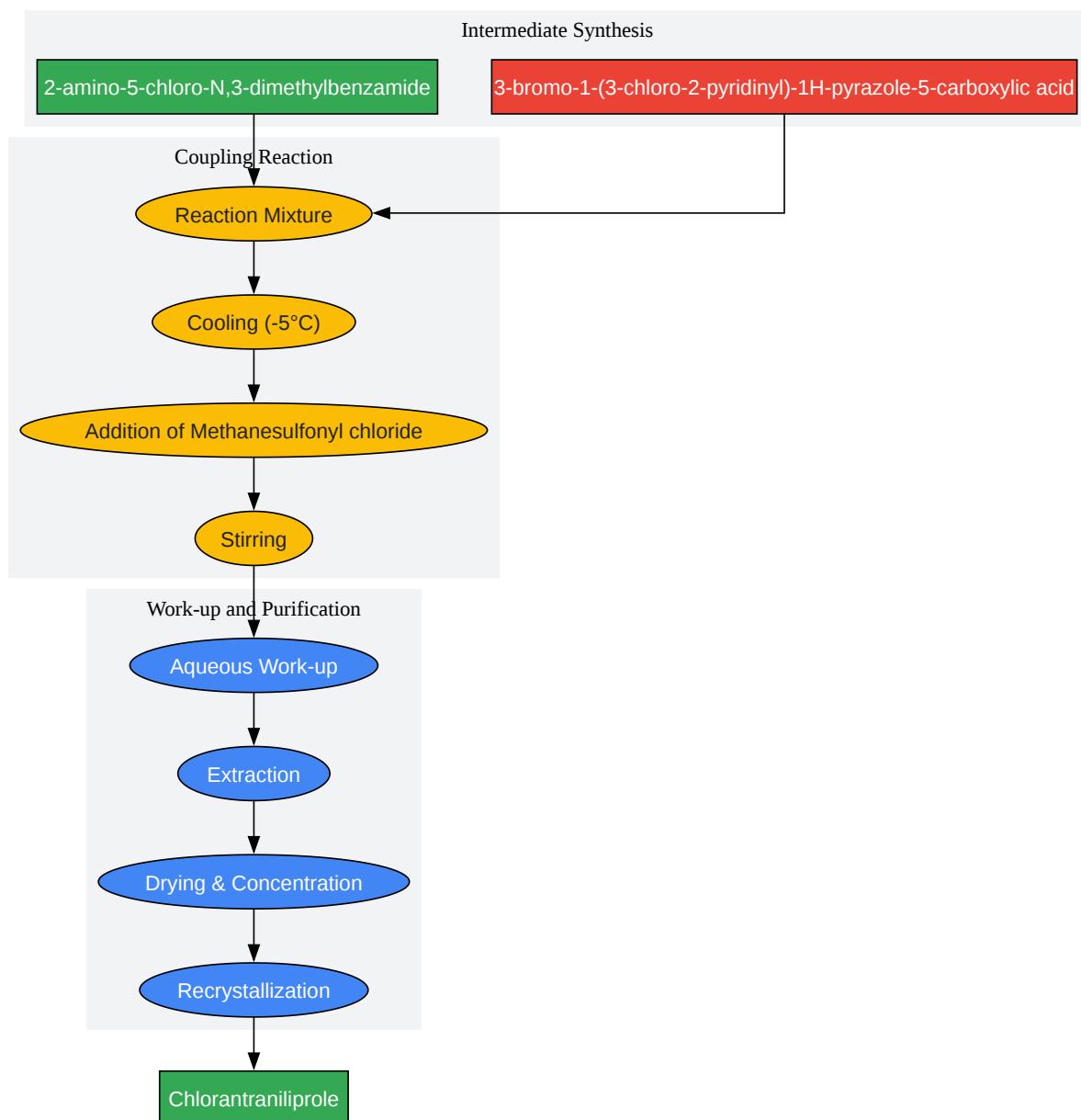
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

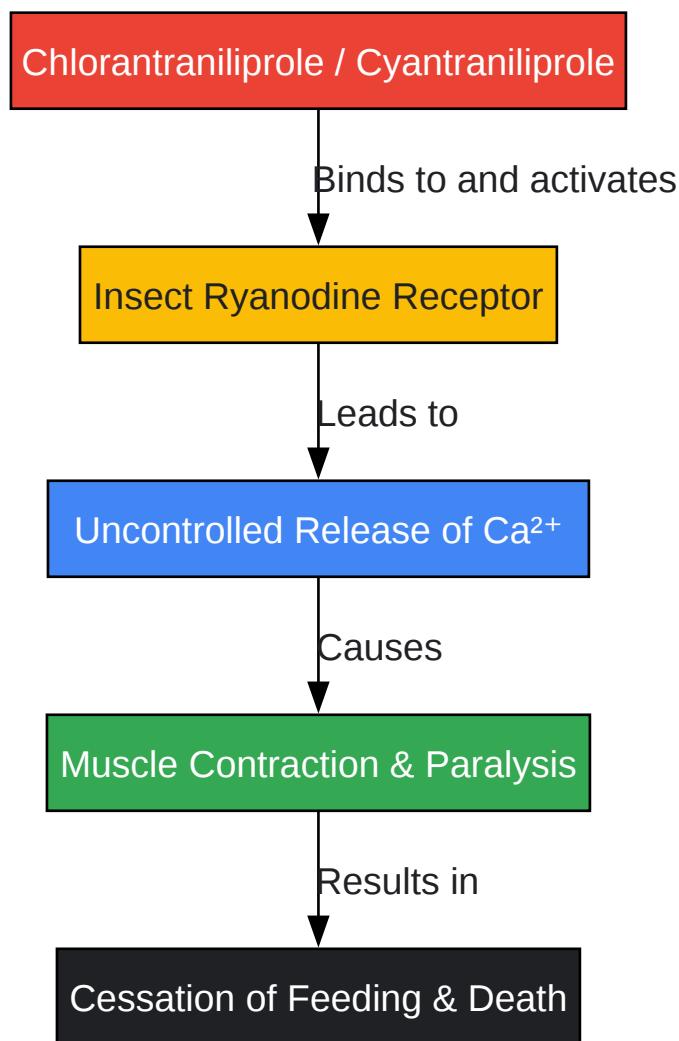


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Caption: Synthesis of the key intermediate for chlorantraniliprole.

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Caption: Experimental workflow for the synthesis of chlorantraniliprole.

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Caption: Mode of action of anthranilic diamide insecticides.

Conclusion

2-Bromo-4-methylaniline is a cornerstone in the synthesis of modern, high-efficacy agrochemicals. Its application in the production of chlorantraniliprole and cyantraniliprole highlights its importance in developing insecticides with favorable safety profiles and novel modes of action. The synthetic pathways, while multi-stepped, are well-established, leading to the production of active ingredients that are critical for integrated pest management programs worldwide. The quantitative data on the insecticidal activity of these compounds underscore their effectiveness against a broad range of economically important pests. Further research into

optimizing the synthetic routes from **2-Bromo-4-methylaniline** could lead to more cost-effective and environmentally friendly production of these vital crop protection agents.

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